2-{[(Benzyloxy)carbonyl]amino}-5-methylhex-5-enoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-{[(Benzyloxy)carbonyl]amino}-5-methylhex-5-enoic acid is a synthetic organic compound with the molecular formula C15H19NO4 and a molecular weight of 277.31 g/mol. This compound is known for its applications in various scientific research fields, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(Benzyloxy)carbonyl]amino}-5-methylhex-5-enoic acid typically involves the protection of amino acids with benzyloxycarbonyl (Cbz) groups. The process begins with the reaction of an amino acid derivative with benzyl chloroformate under basic conditions to form the Cbz-protected amino acid . The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like sodium hydroxide or potassium carbonate to neutralize the hydrochloric acid byproduct.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent product quality and yield. The reaction conditions are optimized to minimize waste and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
2-{[(Benzyloxy)carbonyl]amino}-5-methylhex-5-enoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to remove the Cbz protecting group.
Substitution: Nucleophilic substitution reactions can occur at the benzyloxycarbonyl group, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution or chromium trioxide in acetic acid.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Nucleophiles such as amines or alcohols in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Deprotected amino acids.
Substitution: Various amino acid derivatives.
Scientific Research Applications
2-{[(Benzyloxy)carbonyl]amino}-5-methylhex-5-enoic acid is used in several scientific research applications:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: In the study of enzyme-substrate interactions and protein modifications.
Medicine: As a precursor for the development of pharmaceutical compounds.
Industry: In the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-{[(Benzyloxy)carbonyl]amino}-5-methylhex-5-enoic acid involves its interaction with specific molecular targets. The Cbz group protects the amino acid from unwanted reactions, allowing selective modifications at other functional groups. Upon removal of the Cbz group, the amino acid can participate in various biochemical pathways, influencing enzyme activity and protein function.
Comparison with Similar Compounds
Similar Compounds
- 2-{[(Benzyloxy)carbonyl]amino}propanoic acid
- 2-{[(Benzyloxy)carbonyl]amino}-5-oxooxolane-2-carboxylic acid
Uniqueness
2-{[(Benzyloxy)carbonyl]amino}-5-methylhex-5-enoic acid is unique due to its specific structure, which allows for selective reactions and modifications. Its Cbz-protected amino group provides stability during synthetic processes, making it a valuable intermediate in organic synthesis.
Properties
Molecular Formula |
C15H19NO4 |
---|---|
Molecular Weight |
277.31 g/mol |
IUPAC Name |
5-methyl-2-(phenylmethoxycarbonylamino)hex-5-enoic acid |
InChI |
InChI=1S/C15H19NO4/c1-11(2)8-9-13(14(17)18)16-15(19)20-10-12-6-4-3-5-7-12/h3-7,13H,1,8-10H2,2H3,(H,16,19)(H,17,18) |
InChI Key |
FJSFTEGPBCILJC-UHFFFAOYSA-N |
Canonical SMILES |
CC(=C)CCC(C(=O)O)NC(=O)OCC1=CC=CC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.